(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride
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Overview
Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O3 and its molecular weight is 379.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some compounds, including piperazine derivatives, have been synthesized and evaluated for their antimicrobial properties. Research indicates that piperazine-based compounds exhibit good to moderate activities against various microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, new pyridine derivatives incorporating piperazine and benzothiazole units have shown variable and modest antimicrobial activity, underlining the structural influence on their bioactivity (Patel, Agravat, & Shaikh, 2011).
Antiviral and Enzyme Inhibition
The exploration of piperazine derivatives extends to antiviral activities, particularly as non-nucleoside HIV-1 reverse transcriptase inhibitors. Studies have developed novel classes of these inhibitors, showing significant potential in treating HIV-1 infections by blocking the reverse transcriptase enzyme critical for the viral replication cycle (Romero et al., 1994). Another study on bis(heteroaryl)piperazines highlighted their development for HIV treatment, underscoring the importance of structural modifications to enhance antiviral potency (Mahesh et al., 2011).
Molecular Interaction and Receptor Modulation
Research into the molecular interaction of piperazine derivatives with cannabinoid receptors has provided insights into their mechanism of action. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This study illustrates how structural elements of piperazine derivatives influence their binding and activity at specific receptors, offering avenues for designing receptor-targeted therapies (Shim et al., 2002).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the isoxazole class , which is known to interact with a variety of targets in the body, including various enzymes and receptors.
Mode of Action
It is known that isoxazole derivatives can interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent binding . The specific mode of action of this compound would depend on its precise targets.
Pharmacokinetics
It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-ethoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3.ClH/c1-4-24-18-8-6-5-7-16(18)19(23)22-11-9-21(10-12-22)13-17-14(2)20-25-15(17)3;/h5-8H,4,9-13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFXEORPBCXGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.